2-Bromo-5-chloro-4-nitrobenzyl bromide

Catalog No.
S13352332
CAS No.
M.F
C7H4Br2ClNO2
M. Wt
329.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-chloro-4-nitrobenzyl bromide

Product Name

2-Bromo-5-chloro-4-nitrobenzyl bromide

IUPAC Name

1-bromo-2-(bromomethyl)-4-chloro-5-nitrobenzene

Molecular Formula

C7H4Br2ClNO2

Molecular Weight

329.37 g/mol

InChI

InChI=1S/C7H4Br2ClNO2/c8-3-4-1-6(10)7(11(12)13)2-5(4)9/h1-2H,3H2

InChI Key

JNFKGIGDWZCINH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Br)CBr

2-Bromo-5-chloro-4-nitrobenzyl bromide is a chemical compound that belongs to the class of brominated aromatic compounds. Its molecular formula is C₇H₅Br₂ClN₁O₂, and it features a benzyl group substituted with bromine, chlorine, and nitro functional groups. This compound is characterized by its complex structure, which includes two bromine atoms, one chlorine atom, and one nitro group attached to the benzene ring. The presence of these halogens and the nitro group significantly influences its chemical reactivity and biological activity.

Typical of aromatic halides, including:

  • Nucleophilic Substitution: The bromine atoms in 2-bromo-5-chloro-4-nitrobenzyl bromide can be replaced by nucleophiles through nucleophilic aromatic substitution.
  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
  • Electrophilic Aromatic Substitution: The compound may also participate in electrophilic substitution reactions, where the nitro group can direct new substituents to the ortho or para positions relative to itself.

Research indicates that compounds similar to 2-bromo-5-chloro-4-nitrobenzyl bromide exhibit significant biological activities, particularly in the realm of antitumor and antimicrobial properties. For example, certain nitro-substituted aromatic compounds are known to induce apoptosis in cancer cells at low concentrations while demonstrating minimal toxicity to normal cells. The specific biological activity of 2-bromo-5-chloro-4-nitrobenzyl bromide requires further investigation, but its structural components suggest potential for similar effects against various human tumor cell lines .

Several methods have been explored for synthesizing 2-bromo-5-chloro-4-nitrobenzyl bromide:

  • Bromination and Chlorination: Starting from 4-nitrobenzyl alcohol or a related precursor, bromination can be achieved using N-bromosuccinimide in a suitable solvent, followed by chlorination using chlorine gas or a chlorinating agent.
  • Direct Halogenation: The compound can also be synthesized through direct halogenation of 4-nitrobenzyl derivatives under controlled conditions to ensure selective substitution at the desired positions.
  • Multi-step Synthesis: A more complex synthesis might involve multiple steps including nitration, followed by halogenation reactions to build up the final structure.

2-Bromo-5-chloro-4-nitrobenzyl bromide has potential applications in:

  • Pharmaceutical Chemistry: As an intermediate in the synthesis of various pharmaceutical compounds.
  • Material Science: In the development of polymers or materials that require specific halogenated functionalities.
  • Chemical Research: As a reagent for studying

Interaction studies involving 2-bromo-5-chloro-4-nitrobenzyl bromide could focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for assessing its potential therapeutic effects or toxicity. Preliminary studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to target proteins.
  • Cellular Uptake Studies: Investigating how efficiently the compound enters cells and its subsequent biological effects.

Several compounds share structural similarities with 2-bromo-5-chloro-4-nitrobenzyl bromide. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-5-chloronitrobenzeneBromine and chlorine on the benzene ringSimple structure; primarily used as an intermediate.
5-Bromo-2-chloronitrobenzeneSimilar halogen substitutionsDifferent position of substituents affects reactivity.
3-Bromo-4-nitrotolueneMethyl group additionExhibits different solubility and reactivity due to methyl group.
2-Chloro-5-bromonitrobenzeneSimilar halogen patternPotentially different biological activity due to position changes.

These comparisons illustrate how variations in substitution patterns can lead to differences in chemical behavior and biological activity, making each compound unique despite their similarities.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

328.82768 g/mol

Monoisotopic Mass

326.82973 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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